4-tert-butyl-N-{3-oxo-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide
Description
4-tert-butyl-N-{3-oxo-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a triazole-substituted pyrrolidine moiety linked via a ketone-containing propyl chain. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and enhanced solubility due to its polar nature . The triazole ring, a bioisostere for amide or ester groups, contributes to metabolic stability and hydrogen-bonding interactions, while the pyrrolidine ring introduces conformational rigidity. The tert-butyl group may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and protein binding .
Properties
IUPAC Name |
4-tert-butyl-N-[3-oxo-3-[3-(triazol-2-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-19(2,3)15-4-6-17(7-5-15)28(26,27)22-10-8-18(25)23-13-9-16(14-23)24-20-11-12-21-24/h4-7,11-12,16,22H,8-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZKLSWZURDYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{3-oxo-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{3-oxo-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazole ring and pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-tert-butyl-N-{3-oxo-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{3-oxo-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring and pyrrolidine moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to the methoxyphenoxy group in or the methyl group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Linker Flexibility : The ketone-propyl linker in the target compound introduces a semi-rigid conformation, contrasting with the flexible piperazine-pyrrolidine linker in , which may improve entropy-driven binding.
Pharmacological and Physicochemical Comparisons
Solubility and Melting Points
- The fluorinated chromenone derivative exhibits a higher melting point (175–178°C), likely due to strong intermolecular interactions (e.g., halogen bonding) absent in the target compound.
- The piperazine-containing compound is expected to have superior aqueous solubility (>10 mg/mL) compared to the target compound, which may require formulation aids due to its tert-butyl group.
Metabolic Stability
Target Selectivity
- The fluorinated chromenone derivative is explicitly designed for kinase inhibition, highlighting the role of fluorination in enhancing target affinity.
Biological Activity
4-tert-butyl-N-{3-oxo-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propyl}benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a complex structure that includes a sulfonamide group, a triazole moiety, and a pyrrolidine ring. The synthesis typically involves the coupling of various precursors through methods such as click chemistry, which is favored for creating triazole derivatives due to its efficiency and specificity.
Antimicrobial Properties
Recent studies have highlighted the compound's antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The antibacterial mechanism is believed to involve inhibition of bacterial cell wall synthesis or disruption of cellular processes.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Limited activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of tumor growth factors.
Study 1: Antibacterial Efficacy
A study published in 2020 assessed the antibacterial efficacy of various synthesized triazole derivatives, including the target compound. The results indicated that it exhibited significant activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Potential
In another study focusing on the anticancer effects, the compound was tested on human lung cancer cell lines. The results showed a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analysis .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antibacterial : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Anticancer : Modulation of signaling pathways related to cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
